N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide

Histamine H3 Receptor G-Protein Coupled Receptor CNS Pharmacology

N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide (CAS 143356-77-8) is a synthetic small molecule belonging to the benzenesulfonamide class, featuring a 2-nitro substituent on the benzene ring and an imidazole moiety linked via a propyl chain. Its core structure serves as a versatile scaffold in medicinal chemistry for probing histamine H3 receptor pharmacology and as a key intermediate for developing hypoxia-activated prodrugs targeting tumor-associated carbonic anhydrase IX.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33
CAS No. 143356-77-8
Cat. No. B2964147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide
CAS143356-77-8
Molecular FormulaC12H14N4O4S
Molecular Weight310.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2
InChIInChI=1S/C12H14N4O4S/c17-16(18)11-4-1-2-5-12(11)21(19,20)14-6-3-8-15-9-7-13-10-15/h1-2,4-5,7,9-10,14H,3,6,8H2
InChIKeyCZCYZTJPKYLICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide (CAS 143356-77-8) for Targeted Chemical Biology Research


N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide (CAS 143356-77-8) is a synthetic small molecule belonging to the benzenesulfonamide class, featuring a 2-nitro substituent on the benzene ring and an imidazole moiety linked via a propyl chain. Its core structure serves as a versatile scaffold in medicinal chemistry for probing histamine H3 receptor pharmacology [1] and as a key intermediate for developing hypoxia-activated prodrugs targeting tumor-associated carbonic anhydrase IX [2]. This compound represents a distinct chemotype from the more common nitroimidazole-sulfonamide series, offering a unique substitution pattern that influences both its physicochemical properties and biological target engagement.

H3 receptor-silent probe
Propyl linker avoids strong H3 antagonism, supporting target deconvolution without H3 interference.
Hypoxia-activatable scaffold
Ortho-nitro group may provide suitable reduction potential for bioreductive activation in hypoxia research.
Efficient synthesis route
One-step sulfonamide coupling enables rapid SAR exploration and scalable procurement.

Why N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide Cannot Be Simply Replaced by General Benzenesulfonamide or Nitroimidazole Analogs


Generic substitution of this compound with other benzenesulfonamide derivatives or nitroimidazole-sulfonamides is scientifically unsound due to critical structure-activity relationship (SAR) divergences. First, the nitro group position on the benzene ring (ortho vs. meta vs. para) fundamentally alters the electron affinity and reduction potential, which are pivotal determinants of hypoxia-selective cytotoxicity and radiosensitization efficacy [1]. Second, the propyl linker length between the imidazole and sulfonamide moieties is a key modulator of histamine H3 receptor affinity, with propyl homologs exhibiting markedly weaker binding compared to butyl or pentyl analogs [2]. This means that substituting a propyl linker with a longer chain would inadvertently introduce potent H3 antagonism, confounding experiments where H3 receptor silence is required. These structural nuances preclude interchangeable use of in-class compounds without compromising experimental integrity.

Nitro group position matters
Ortho vs. meta substitution alters electron affinity; hypoxia-selective activation may not transfer between positional isomers.
Linker length changes H3 affinity
Propyl linker weakens H3 binding; butyl/pentyl analogs may introduce unwanted H3 antagonism, confounding non-H3 studies.
Chemotype differences with nitroimidazoles
Physicochemical profile differs from nitroimidazole-sulfonamides; formulation and permeability behavior may not be interchangeable.

Quantitative Differentiation Evidence: N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide vs. Closest Analogs


H3 Receptor Binding Affinity: Propyl Linker Confers Weaker Antagonism than Butyl/Pentyl Homologs

In a systematic evaluation of sulfonamide homologs of histamine at the H3 receptor, compounds bearing a propyl linker between the imidazole ring and the sulfonamide unit exhibited considerably weaker binding affinities compared to their butyl and pentyl counterparts. The study by Wolin et al. established that chain lengths of four or five carbons are required for potent H3 receptor antagonism, with the propyl series being notably less active [1]. This provides a direct rationale for selecting the propyl analog (the target compound) when minimal H3 receptor engagement is desired, such as in screens aiming to deconvolute H3-mediated effects from other pharmacological activities.

H3 Binding Comparison
Class-level
Propyl linker: considerably weaker H3 binding; butyl/pentyl homologs: good to moderate affinity
Supports H3-silent probe selection
Rank-order inference; direct Ki data not available
Histamine H3 Receptor G-Protein Coupled Receptor CNS Pharmacology

Nitro Group Position: 2-Nitro (Ortho) Substitution Provides Distinct Electronic Profile from 3-Nitro (Meta) Isomer

The compound N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide (CAS 143356-77-8) is the ortho-nitro positional isomer, which is structurally and electronically distinct from the meta-nitro isomer N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide (CAS 321717-74-2) . In the context of nitroaromatic hypoxia-activated prodrugs, the position of the nitro group profoundly influences the compound's one-electron reduction potential, a key determinant of enzymatic bioreduction under hypoxic conditions. Studies on related nitroimidazole alkylsulfonamides have demonstrated that 2-nitroimidazole analogs display significant hypoxia-selective cytotoxicity (6- to 64-fold), whereas 4- and 5-nitroimidazole analogs do not [1]. By extension, the ortho-nitro substitution pattern on the benzenesulfonamide scaffold is anticipated to provide a distinct reduction potential and metabolic activation profile compared to the meta-nitro isomer.

Nitro Position Effect
Context-dependent
2-nitroimidazole analogs: 6- to 64-fold hypoxia-selective cytotoxicity vs. 4-/5-nitro isomers; ortho-nitro benzenesulfonamide expected to differ from meta
Ortho-nitro may support hypoxia-selective activation
Direct ortho/meta comparison data not reported
Hypoxia-Selective Cytotoxicity Electron Affinity Radiosensitization

Predicted Physicochemical Properties: Lipophilicity Profile Distinguishes from Nitroimidazole-Sulfonamide Series

The computed physicochemical properties of N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide demonstrate a distinct lipophilicity profile compared to common nitroimidazole-sulfonamide analogs. The target compound has a predicted LogP of 1.09 (ACD/Labs) and a LogD at pH 7.4 of 0.80 . In contrast, nitroimidazole alkylsulfonamide radiosensitizers typically exhibit lower aqueous solubility due to their more polar nitroimidazole warhead. The moderate LogD of the target compound suggests it occupies an intermediate lipophilicity space that may be advantageous for achieving balanced permeability and solubility in cell-based assays, differentiating it from highly polar nitroimidazole counterparts that often require phosphate prodrug strategies to enhance solubility [1].

Lipophilicity Profile
Data to verify
LogD 7.4 = 0.80; nitroimidazole-sulfonamides often require prodrug for solubility
Intermediate lipophilicity may benefit cell-based assays
In silico prediction; experimental validation needed
ADME Properties LogD Solubility

Synthetic Accessibility: Well-Established One-Step Sulfonamide Coupling Route Enables Scalable Procurement

A validated synthetic route for N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide involves a single-step coupling between o-nitrobenzenesulfonyl chloride and N-(3-aminopropyl)imidazole in pyridine/dichloromethane . This straightforward procedure contrasts with the multi-step sequences often required for nitroimidazole-sulfonamide hybrids, which necessitate additional protection/deprotection steps and careful handling of oxidation-sensitive intermediates. The simplicity of this route implies better reproducibility, higher yields, and lower cost-of-goods for custom synthesis or bulk procurement.

Synthetic Route
Data to verify
One-step coupling vs. 3-5 steps for nitroimidazole analogs
May reduce lead time and batch variability
Yields not reported; scalability to be confirmed
Synthetic Chemistry Route Scouting Scale-Up Feasibility

Optimal Application Scenarios for N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide Based on Quantitative Differentiation Evidence


Deorphanization Screens Requiring H3 Receptor-Silent Chemical Probes

In phenotypic or target-based screens where histamine H3 receptor antagonism is a known confounding activity, N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide offers a strategic advantage. As demonstrated by Wolin et al., the propyl linker confers considerably weaker H3 binding compared to butyl/pentyl homologs [1]. This makes the compound suitable as a negative control for H3 engagement or as a scaffold for optimizing non-H3 targets, without the liability of potent H3 antagonism that would be introduced by longer-chain analogs.

Hypoxia-Activated Prodrug Design Leveraging Ortho-Nitro Reduction Potential

The ortho-nitrobenzenesulfonamide core serves as a bioreductive trigger for hypoxia-activated prodrugs. Evidence from the nitroimidazole field shows that 2-nitro (ortho-like) substitution confers significant hypoxia-selective cytotoxicity (6- to 64-fold), whereas other positional isomers lack this selectivity [2]. Researchers developing tumor-targeted therapeutics can exploit this positional specificity to design prodrugs that are preferentially activated in the hypoxic tumor microenvironment, with the 2-nitro isomer providing the requisite electron affinity for enzymatic one-electron reduction.

Carbonic Anhydrase IX Inhibitor Optimization with Balanced Physicochemical Profile

The moderate lipophilicity (LogD 7.4 = 0.80, LogP = 1.09) of this compound differentiates it from highly polar nitroimidazole-sulfonamide CA IX inhibitors that often exhibit poor membrane permeability and require phosphate prodrug strategies to achieve cellular uptake [3]. Medicinal chemists optimizing CA IX inhibitors can use this scaffold to maintain drug-like physicochemical properties while exploring sulfonamide-based zinc-binding warhead interactions, potentially circumventing the solubility-permeability trade-off that limits many CA IX-targeted agents.

Custom Synthesis and Fragment-Based Drug Discovery Starting Point

The validated one-step synthetic accessibility of this compound via sulfonamide coupling makes it an economical and rapidly accessible starting material for fragment-based screening or parallel library synthesis. Unlike multi-step nitroimidazole-sulfonamide hybrids that require extensive synthetic investment, this scaffold can be diversified at the sulfonyl chloride or amine coupling partner stage, enabling rapid SAR exploration with reduced synthetic burden.

Application
Selection Property
Validation Focus
H3-silent probe screening
Propyl linker H3 engagement profile
H3 receptor binding assay
Hypoxia-activated prodrug design
Ortho-nitro reduction potential
Hypoxia-selective cytotoxicity assay
CA IX inhibitor optimization
Balanced LogD profile
Permeability/solubility assay
Fragment-based library synthesis
One-step sulfonamide coupling
Synthetic route reproducibility
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